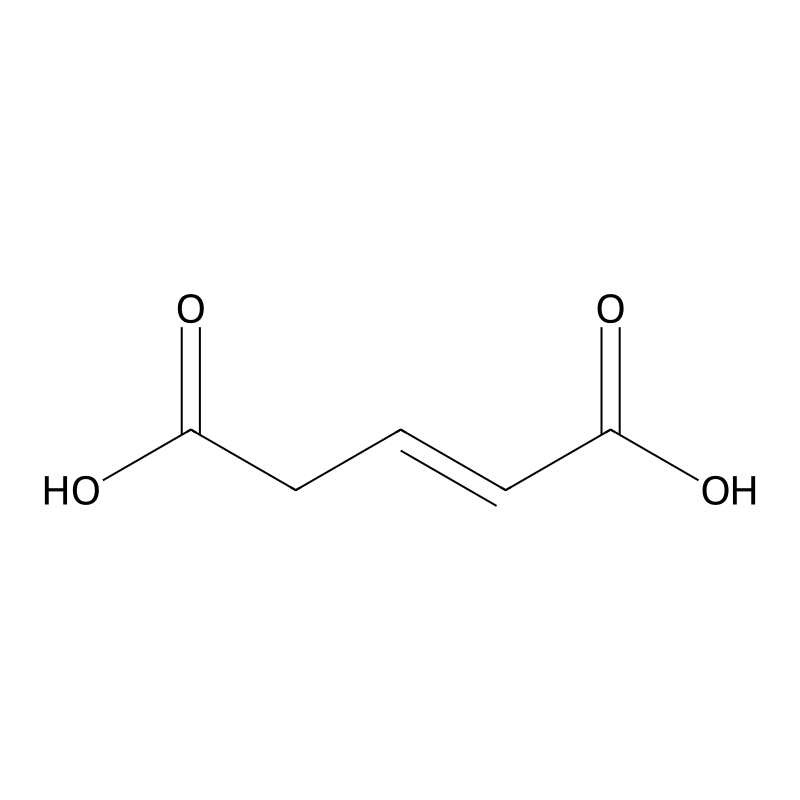

Glutaconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutaconic acid is an organic compound classified as a dicarboxylic acid, with the molecular formula . It exists in two geometric isomers: cis and trans glutaconic acid, with the trans form being more stable. The compound appears as a colorless solid that melts at approximately 77–82 °C. Glutaconic acid is structurally related to glutaric acid, differing primarily in the presence of a double bond between the second and third carbon atoms in its chain, which contributes to its unique properties and reactivity compared to fully saturated dicarboxylic acids .

Glutaconic acid's primary biological relevance lies in its role as a metabolite. In healthy individuals, it is present in trace amounts but can accumulate in individuals with glutaric acidemia type 1 (GA1), a metabolic disorder []. The mechanism by which elevated glutaconic acid contributes to GA1 pathology is still being elucidated. However, research suggests that it might act as a neurotoxin by overstimulating N-methyl-D-aspartate (NMDA) receptors in the brain, leading to striatal degeneration [].

Glutaconic acid's specific safety hazards are not extensively documented. However, as a dicarboxylic acid, it likely exhibits mild acidity and should be handled with standard laboratory precautions for acids. Research suggests potential neurotoxic effects at high concentrations []; therefore, appropriate personal protective equipment should be worn when handling it.

Production:

- Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could potentially lead to more sustainable and cost-effective production [].

Potential as a Bio-based Precursor:

- Polyamide synthesis: Glutaconic acid's chemical structure holds promise for the development of bio-based polyamides. Researchers are investigating its potential for condensation with suitable α,ω-diaminoalkanes to create environmentally friendly alternatives to petroleum-based polyamides [].

Understanding Metabolic Pathways:

- Glutaric acid production: Glutaconic acid serves as an intermediate in the metabolic pathway leading to the production of glutaric acid. Studying this pathway helps researchers understand the mechanisms involved in certain metabolic processes and identify potential targets for therapeutic interventions [].

Neurotoxicity Research:

- Investigating neurodegenerative effects: Studies have explored the potential neurotoxic effects of trans-glutaconic acid (tGA) in animal models. Researchers have observed its association with increased oxidative stress and altered antioxidant levels in the brain, suggesting a role in neurodegenerative conditions [].

Model Compound for Chemical Reactions:

- Decarboxylation: Removal of carbon dioxide can lead to the formation of shorter-chain acids.

- Esterification: Reaction with alcohols to form esters, which are useful in various industrial applications.

- Reduction: Can be reduced to yield other compounds, such as glutaric acid or its derivatives .

Additionally, glutaconic acid can react with bases, oxidizing agents, and reducing agents, leading to various derivatives and products .

Glutaconic acid plays a significant role in biological systems. It is involved in the metabolism of certain amino acids, particularly lysine and tryptophan. Elevated levels of glutaconic acid can indicate metabolic disorders such as glutaric aciduria type 1, where toxic metabolites accumulate, potentially leading to neurological damage. In this context, glutaconic acid acts as a neurotoxin when present in high concentrations .

Several methods exist for synthesizing glutaconic acid:

- Bromination of Levulinic Acid: This method involves brominating levulinic acid followed by treatment with potassium carbonate to yield glutaconic acid.

- Ring-Opening Reactions: Glutaconic acid can be synthesized through the ring-opening of lactones or other cyclic compounds using nucleophiles such as cyanide.

- Oxidation Processes: Employing oxidizing agents on suitable precursors can also yield glutaconic acid .

Glutaconic acid has several practical applications:

- Polymer Production: It is used in the synthesis of polyesters and polyamides due to its ability to modify polymer properties.

- Pharmaceuticals: Its derivatives are utilized in drug formulations and metabolic studies.

- Biochemical Research: Glutaconic acid serves as an important intermediate in metabolic pathways, making it significant for research in biochemistry and medicine .

Research indicates that glutaconic acid can interact with various biological systems. High concentrations may lead to acidosis and neurotoxicity, affecting multiple organ systems. Studies have shown that it can act as both an acidogen and a metabotoxin, underscoring its potential adverse effects when accumulated in the body .

Glutaconic acid shares structural similarities with other dicarboxylic acids but possesses unique characteristics due to its unsaturation. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Glutaric Acid | Fully saturated; higher melting point; common precursor for polymers. | |

| Succinic Acid | Shorter chain; widely used in food and pharmaceuticals. | |

| Adipic Acid | Longer chain; primarily used in nylon production. | |

| Maleic Acid | Unsaturated; used in polymer production but has different reactivity due to its cis configuration. |

The presence of a double bond in glutaconic acid contributes to its distinct reactivity and biological significance compared to these similar compounds .

Microbial Engineering Approaches for Glutaconate Synthesis

Glutaconic acid biosynthesis in recombinant microbes relies on heterologous pathways derived from glutamate-fermenting bacteria. Key enzymes include:

- 2-Hydroxyglutarate dehydrogenase (HgdH): Catalyzes NADH-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate.

- Glutaconate CoA-transferase (GctAB): Activates (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA.

- 2-Hydroxyglutaryl-CoA dehydratase (HgdAB): Oxygen-sensitive enzyme that dehydrates (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.

In E. coli, co-expression of these genes (e.g., in strain ID-5) enabled anaerobic production of 2.7 ± 0.2 mM glutaconate from 2-oxoglutarate. However, cytoplasmic accumulation (16 mM) highlighted export limitations, necessitating further engineering of transporters like YnfM.

Table 1: Glutaconic Acid Production in Engineered Microbial Strains

Metabolic Pathways in Anaerobic Bacteria

Anaerobic glutamate fermentation in A. fermentans and C. symbiosum proceeds via five enzymatic steps:

- Deamination: Glutamate → 2-oxoglutarate + NH$$_3$$.

- Reduction: 2-oxoglutarate + NADH → (R)-2-hydroxyglutarate.

- CoA Activation: (R)-2-hydroxyglutarate + CoA → (R)-2-hydroxyglutaryl-CoA.

- Dehydration: (R)-2-hydroxyglutaryl-CoA → (E)-glutaconyl-CoA.

- Decarboxylation: (E)-glutaconyl-CoA → Crotonyl-CoA + CO$$_2$$.

The oxygen sensitivity of HgdAB and HgdC (activator) limits pathway efficiency in aerobic hosts, necessitating strict anaerobic conditions.

Industrial Production via Recombinant Escherichia coli and Corynebacterium glutamicum

Escherichia coli

- Strain Optimization: Dual-plasmid systems (pID-3/pID-4) expressing hgdH, gctAB, hgdCAB achieved 2.7 mM glutaconate in supplemented media.

- Substrate Flexibility: Glutaconate production utilized peptone and yeast extract, with glucose primarily diverted to ethanol.

Corynebacterium glutamicum

- Lysine Overproduction: Engineered BE strain with deregulated lysine biosynthesis (e.g., lysC feedback resistance) provided precursor abundance.

- Pathway Integration: davAB (from P. putida) and gabTD converted lysine to glutaric acid, with subsequent oxidation yielding glutaconic acid.

- Fed-Batch Fermentation: Optimized oxygen transfer and nutrient feeding achieved 105.3 g/L glutaric acid (0.38 g/g yield) in 69 h.

Role in Lysine Catabolism and Glutaryl-Coenzyme A Dehydrogenase Deficiency

Glutaconic acid is a key intermediate in the catabolism of lysine, an essential amino acid. In humans, lysine degradation occurs primarily through two pathways: the pipecolate pathway (α-deamination) and the saccharopine pathway (ε-deamination). The pipecolate pathway dominates in murine brain tissue, generating L-pipecolate as a major metabolite [1]. This pathway begins with α-deamination of lysine to form Δ¹-piperideine-6-carboxylate, which is subsequently reduced to L-pipecolate. The saccharopine pathway, while minor in the brain, contributes to systemic lysine degradation via glutamate formation [1].

Deficiencies in glutaryl-coenzyme A dehydrogenase (GCDH), a mitochondrial enzyme catalyzing the oxidation of glutaryl-CoA to crotonyl-CoA, disrupt lysine and tryptophan metabolism, leading to glutaric aciduria type I (GA-1). This autosomal recessive disorder results in the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily fluids [2] [3]. Biochemically, GCDH deficiency impairs the conversion of glutaryl-CoA to crotonyl-CoA, causing toxic buildup of glutaconic acid derivatives.

| Key Features of GA-1 | Biochemical Implications |

|---|---|

| Macrocephaly | Reflects early brain atrophy due to toxic metabolite accumulation [2]. |

| Acute striatal degeneration | Triggered by intercurrent infections; linked to 3-hydroxyglutaric acid-induced excitotoxicity [3]. |

| Elevated glutaryl-carnitine (C5DC) | Detected via newborn screening; diagnostic marker for GA-1 [2]. |

The neurotoxic effects of 3-hydroxyglutaric acid are mediated through overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx, oxidative stress, and neuronal death [3]. Dietary interventions restricting lysine and hydroxylysine, combined with carnitine supplementation, mitigate metabolite accumulation and reduce neurological sequelae [2].

Enzymatic Conversion of 2-Oxoglutarate to Glutaconyl-Coenzyme A

Glutaconyl-coenzyme A (glutaconyl-CoA) is a central intermediate in glutaric acid metabolism. Its formation from 2-oxoglutarate involves a series of enzymatic steps:

- 2-Oxoglutarate Dehydrogenase Complex: Converts 2-oxoglutarate to succinyl-CoA in the tricarboxylic acid (TCA) cycle.

- Glutaryl-CoA Synthetase: Activates glutaric acid to glutaryl-CoA in an ATP-dependent reaction.

- Glutaryl-CoA Dehydrogenase (GCDH): Oxidizes glutaryl-CoA to glutaconyl-CoA, transferring electrons to flavin adenine dinucleotide (FAD) [5].

GCDH’s catalytic mechanism involves α-proton abstraction by Glu370, forming a transient enolate intermediate that undergoes decarboxylation to produce crotonyl-CoA [5]. Structural studies of GCDH from Clostridium symbiosum reveal a conserved binding pocket for glutaconyl-CoA, stabilized by hydrogen bonds with residues Tyr-365 and Asn-290 [7]. The enzyme’s biotechnological relevance is highlighted by its role in sodium ion translocation, coupling decarboxylation to ion gradient generation [4] [7].

| Enzymatic Properties of GCDH | Functional Insights |

|---|---|

| Substrate specificity | Binds glutaconyl-CoA with K~m~ = 3 μM; competitive inhibition by crotonyl-CoA (K~i~ = 12.9 μM) [5]. |

| Hydratase activity | Catalyzes glutaconyl-CoA hydration to 2-hydroxyglutaryl-CoA (k~cat~ = 2.7 s⁻¹) [5]. |

| Biotin dependence | Essential for decarboxylase activity; K~m~ = 2.8 mM for biotin in C. symbiosum GCDH [7]. |

Glutaconyl-CoA decarboxylase (Gcd), a biotin-dependent enzyme, further processes glutaconyl-CoA to crotonyl-CoA, exporting sodium ions across membranes. This reaction is critical in anaerobic bacteria for energy conservation [4] [7].

Regulation of Metabolic Flux in Corynebacterium glutamicum for Enhanced Glutaric Acid Production

Corynebacterium glutamicum is a workhorse for industrial amino acid production, with emerging applications in glutaric acid biosynthesis. While the provided sources focus on Clostridium and Acidaminococcus species, principles of metabolic engineering can be extrapolated:

- Pathway Optimization: Overexpression of glutaryl-CoA dehydrogenase and glutaconyl-CoA decarboxylase enhances flux toward glutaric acid.

- Carbon Flux Redirection: Blocking competing pathways (e.g., TCA cycle) via gene knockouts (e.g., sucCD) forces carbon toward glutaconyl-CoA [6].

- Cofactor Engineering: Augmenting NADPH pools via pentose phosphate pathway upregulation supports reductive reactions in lysine catabolism [6].

| Strategies for Glutaric Acid Production | Expected Outcomes |

|---|---|

| Heterologous enzyme expression | Introduces high-activity GCDH/Gcd variants from C. symbiosum or A. fermentans [7]. |

| Dynamic pathway regulation | Uses inducible promoters to balance growth and production phases [6]. |

| Transport engineering | Overexpress exporters (e.g., lysE) to mitigate intracellular acid toxicity [6]. |

These approaches, though not directly documented in C. glutamicum within the provided sources, align with microbial metabolic engineering paradigms. Future research should validate these strategies in glutaric acid-overproducing strains.

The neurotoxic effects of glutaconic acid in rat cerebral cortex are primarily manifested through the induction of significant oxidative stress, characterized by enhanced lipid peroxidation and selective protein oxidation. Research conducted on 30-day-old male Wistar rats has demonstrated that trans-glutaconic acid exposure causes concentration-dependent oxidative damage specifically targeting membrane lipids and critical protein sulfhydryl groups.

Lipid Peroxidation Mechanisms

Glutaconic acid exposure at 1.0 millimolar concentration significantly increases lipid peroxidation parameters in rat cerebral cortex homogenates. This oxidative damage is evidenced by elevated thiobarbituric acid-reactive substances levels, which serve as biomarkers for malondialdehyde formation, an end product of membrane fatty acid peroxidation. The compound also induces enhanced spontaneous chemiluminescence, which reflects light emission from oxidized lipids due to increased reactive oxygen species production.

The mechanism underlying glutaconic acid-induced lipid peroxidation appears to involve the disruption of membrane lipid integrity, leading to impaired membrane fluidity. This process is facilitated by the generation of reactive oxygen or nitrogen species that attack polyunsaturated fatty acids within cellular and organellar membranes. The resulting lipid hydroperoxides and secondary aldehyde products contribute to membrane dysfunction and compromise the structural integrity of neural tissue.

Protein Oxidation Patterns

Glutaconic acid demonstrates selective toxicity toward specific protein targets within the cerebral cortex. The compound significantly reduces sulfhydryl group content at concentrations of 0.1 and 1.0 millimolar, indicating oxidative damage to critical cysteine residues in proteins. This sulfhydryl group oxidation is particularly significant because these groups are essential for protein structure and enzymatic function.

Interestingly, protein carbonyl content remains unaffected by glutaconic acid exposure, suggesting that the compound specifically targets sulfhydryl groups rather than causing generalized protein oxidation. This selective oxidative damage pattern indicates that glutaconic acid preferentially attacks nucleophilic amino acid residues containing sulfur atoms, particularly cysteine residues that are crucial for protein folding and enzymatic activity.

Subcellular Localization of Oxidative Damage

The oxidative effects of glutaconic acid appear to be predominantly mediated through cytosolic mechanisms rather than direct mitochondrial toxicity. When glutaconic acid was tested in isolated mitochondrial preparations, no significant alterations were observed in thiobarbituric acid-reactive substances levels, sulfhydryl content, or glutathione levels. This finding suggests that the oxidative stress induced by glutaconic acid involves extramitochondrial pathways, potentially including xanthine oxidase, cytosolic nicotinamide adenine dinucleotide phosphate oxidase, lysosomes, or peroxisomes.

Table 1: Effects of trans-Glutaconic Acid on Oxidative Stress Parameters in Rat Cerebral Cortex

| Parameter | Control | trans-Glutaconic Acid (1 mM) | Mechanism |

|---|---|---|---|

| Thiobarbituric Acid-Reactive Substances | Baseline levels | Significantly increased | Lipid peroxidation marker - malondialdehyde formation |

| Spontaneous Chemiluminescence | Baseline levels | Significantly increased | Light emission from oxidized lipids due to reactive oxygen species production |

| Sulfhydryl Group Content | Normal levels | Significantly decreased (0.1-1.0 mM) | Oxidative damage to critical sulfhydryl groups in proteins |

| Protein Carbonyl Content | Normal levels | No significant change | Not affected by trans-glutaconic acid exposure |

| Reduced Glutathione Levels | Normal levels | Significantly decreased | Depletion of primary cellular antioxidant |

| Total Antioxidant Capacity | Normal levels | Significantly decreased | Reduced total nonenzymatic antioxidant defense capacity |

Antioxidant Defense Depletion

Glutaconic acid exposure results in significant depletion of nonenzymatic antioxidant defenses. The compound reduces both reduced glutathione levels and total radical-trapping antioxidant parameter values at 1.0 millimolar concentration. This dual depletion of antioxidant capacity creates a state of oxidative stress where the cellular capacity to neutralize reactive species is compromised.

The depletion of glutathione is particularly concerning as this tripeptide serves as the primary intracellular antioxidant and is essential for maintaining cellular redox homeostasis. The reduction in total radical-trapping antioxidant parameter indicates a broader compromise of the tissue's overall antioxidant defense network, including both enzymatic and nonenzymatic components.

Protective Effects of Antioxidant Interventions

Research has demonstrated that specific antioxidants can prevent glutaconic acid-induced oxidative damage. Glutathione (100 micromolar) and melatonin (100 micromolar) provide complete protection against glutaconic acid-elicited increases in thiobarbituric acid-reactive substances levels. The combination of catalase and superoxide dismutase (10 milliunits per milliliter each) offers partial protection against these oxidative effects.

In contrast, trolox (a hydrophilic vitamin E analogue) and N-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor) fail to prevent glutaconic acid-induced lipid peroxidation. This differential protective pattern suggests that peroxyl, alkoxyl, and hydroxyl radicals are the primary reactive species involved in glutaconic acid-mediated oxidative damage, rather than nitric oxide-derived species.

Inhibition of Sodium, Potassium-Adenosine Triphosphatase Activity and Ion Homeostasis Disruption

The disruption of ion homeostasis represents a critical mechanism by which glutaconic acid exerts its neurotoxic effects in the rat cerebral cortex. The compound demonstrates potent inhibitory activity against sodium, potassium-adenosine triphosphatase, a fundamental enzyme responsible for maintaining cellular ion gradients and membrane potential.

Concentration-Dependent Enzyme Inhibition

Glutaconic acid exhibits concentration-dependent inhibition of sodium, potassium-adenosine triphosphatase activity in synaptic plasma membranes prepared from rat cerebral cortex. Significant inhibition occurs at concentrations of 0.1 and 1.0 millimolar, while 0.01 millimolar shows minimal inhibitory effects. This dose-response relationship indicates that glutaconic acid directly targets the enzyme or its cellular environment in a concentration-dependent manner.

The enzyme inhibition is not attributed to general bioenergetic dysfunction, as glutaconic acid does not affect the activities of creatine kinase, respiratory chain complex IV, or adenosine triphosphate synthase. This selectivity suggests that the compound specifically targets sodium, potassium-adenosine triphosphatase or its associated regulatory mechanisms rather than causing widespread metabolic disruption.

Table 2: Concentration-Dependent Effects of trans-Glutaconic Acid on Sodium, Potassium-Adenosine Triphosphatase Activity

| Concentration (mM) | Sodium, Potassium-Adenosine Triphosphatase Activity | Ion Homeostasis Impact | Cellular Consequences |

|---|---|---|---|

| Control (0) | 100% (baseline) | Normal sodium/potassium gradient | Normal membrane potential |

| 0.01 | No significant inhibition | Minimal disruption | Minimal effects on membrane function |

| 0.1 | Significant inhibition | Moderate disruption of ionic balance | Impaired membrane potential regulation |

| 1.0 | Significant inhibition | Severe disruption of ionic balance | Compromised cellular ion homeostasis |

Mechanisms of Enzyme Inhibition

The inhibition of sodium, potassium-adenosine triphosphatase by glutaconic acid appears to be mediated through oxidative damage to critical sulfhydryl groups present in the enzyme's catalytic site. This enzyme is highly dependent on intact sulfhydryl groups for proper function, making it particularly susceptible to oxidative damage. The selective reduction of sulfhydryl content observed in glutaconic acid-treated cortical preparations supports this mechanistic hypothesis.

The enzyme inhibition may also result from glutaconic acid-induced membrane lipid peroxidation, which could affect the lipid environment necessary for optimal sodium, potassium-adenosine triphosphatase function. Membrane fluidity changes resulting from lipid oxidation could alter the conformational dynamics required for the enzyme's catalytic cycle, leading to reduced activity.

Ionic Balance Disruption

The inhibition of sodium, potassium-adenosine triphosphatase activity has profound consequences for cellular ion homeostasis. This enzyme is responsible for maintaining the sodium and potassium gradients across the cell membrane, consuming approximately 40-50% of cellular adenosine triphosphate in brain tissue. When its activity is compromised, several pathological processes are initiated.

The disruption of sodium and potassium gradients leads to membrane depolarization, which can trigger voltage-gated calcium channel activation and subsequent calcium influx. Additionally, the failure of the sodium-calcium exchange system, which depends on the sodium gradient maintained by sodium, potassium-adenosine triphosphatase, results in intracellular calcium accumulation. This calcium overload can activate various cell death pathways and contribute to neuronal damage.

Neurotransmitter Transport Dysfunction

Sodium, potassium-adenosine triphosphatase inhibition significantly impacts neurotransmitter transport systems. The enzyme provides the driving force for sodium-dependent uptake of acidic amino acids and other neurotransmitters through the maintenance of the sodium gradient. When this gradient is compromised, neurotransmitter reuptake is blocked, and release may be stimulated, leading to altered synaptic transmission.

This disruption is particularly relevant in the context of glutaric aciduria type I, as it can exacerbate excitotoxicity by impairing glutamate clearance from synaptic clefts. The combination of increased glutamate availability and membrane depolarization can remove the magnesium block from N-methyl-D-aspartate receptors, potentially intensifying excitotoxic damage.

Cellular Volume Regulation

The compromise of sodium, potassium-adenosine triphosphatase function affects cellular volume regulation. Sodium retention within cells leads to osmotic swelling and potential cellular lysis. This volume dysregulation is particularly problematic in brain tissue, where cellular swelling can increase intracranial pressure and compromise cerebral perfusion.

The enzyme's role in maintaining cell volume is especially critical during metabolic stress conditions, such as those occurring during glutaric aciduria type I encephalopathic crises. The inability to regulate cell volume effectively may contribute to the characteristic brain edema observed in affected patients.

Implications for Glutaric Aciduria Type I and White Matter Degeneration

The neurotoxic mechanisms of glutaconic acid have significant implications for understanding the pathophysiology of glutaric aciduria type I and the characteristic white matter degeneration observed in affected patients. This autosomal recessive disorder, caused by glutaryl-coenzyme A dehydrogenase deficiency, results in the accumulation of multiple organic acids, including glutaconic acid, in brain tissue and body fluids.

Clinical Manifestations and Neuropathological Features

Glutaric aciduria type I presents with distinctive clinical and neuroimaging features that reflect the underlying pathophysiological processes. Affected patients typically exhibit macrocephaly at birth or shortly after, progressive dystonia, and dyskinesia, with symptoms becoming apparent within the first year of life. The disorder is characterized by acute encephalopathic crises that can result in irreversible striatal degeneration and permanent movement disorders.

Neuroimaging studies reveal characteristic patterns of brain involvement. Magnetic resonance imaging typically shows widening of the sylvian fissures (creating a "bat wing" appearance), dilatation of subarachnoid spaces, and subdural collections. Basal ganglia structures, particularly the putamen and caudate nucleus, demonstrate edema in acute phases and atrophy in chronic stages. White matter abnormalities are extensive and symmetrical, most pronounced in the frontal and occipital periventricular regions and in the centrum semiovale.

White Matter Vulnerability and Degeneration Mechanisms

The preferential involvement of white matter in glutaric aciduria type I reflects the specific vulnerability of oligodendrocytes to glutaconic acid and related metabolites. Research has demonstrated that glutaconic acid, along with glutaric acid and 3-hydroxyglutaric acid, induces apoptosis in immature oligodendrocytes through caspase-dependent pathways. This selective toxicity to oligodendrocytes explains the characteristic white matter lesions observed in the disorder.

The white matter degeneration process involves multiple pathophysiological mechanisms. Progressive cortical leukodystrophy develops alongside acute striatal degeneration, indicating that white matter damage is not simply secondary to gray matter injury but represents a primary pathological process. The accumulation of neurotoxic metabolites within the brain, combined with limited transport across the blood-brain barrier, creates conditions conducive to ongoing white matter damage.

Relationship Between Oxidative Stress and White Matter Damage

The oxidative stress mechanisms induced by glutaconic acid directly contribute to white matter degeneration in glutaric aciduria type I. Studies using glutaryl-coenzyme A dehydrogenase-deficient knockout mice have demonstrated that lysine supplementation, which increases the production of toxic metabolites, results in significant oxidative damage in the cerebral cortex and striatum. This oxidative damage is more pronounced in symptomatic compared to asymptomatic animals, suggesting a direct relationship between metabolite accumulation, oxidative stress, and clinical severity.

The brain regions showing the greatest oxidative damage correspond to those most severely affected in human patients. The cerebral cortex and striatum demonstrate increased malondialdehyde concentrations and enhanced reactive species production, while the hippocampus, liver, and heart remain relatively unaffected. This regional selectivity in oxidative damage patterns aligns with the clinical and neuroimaging findings in glutaric aciduria type I patients.

Developmental Timing and Critical Periods

The timing of brain injury in glutaric aciduria type I reflects critical developmental periods when the brain is most vulnerable to metabolic insults. Acute striatal degeneration typically occurs during infancy or early childhood, usually precipitated by catabolic states such as intercurrent infections. This timing corresponds to periods of rapid brain development when energy demands are high and antioxidant defenses may be relatively immature.

The concept of overlapping episodes of cerebral alterations has been proposed to explain the complex pathophysiology. These include reversible maturational delay occurring in utero, irreversible acute striatal injury during vulnerable developmental periods, and chronic progressive changes that may continue throughout life and involve extrastriatal brain regions. This temporal sequence helps explain why early diagnosis and treatment can prevent some aspects of brain damage while others may be irreversible.

Therapeutic Implications and Neuroprotective Strategies

Understanding the mechanisms by which glutaconic acid induces oxidative stress and ion homeostasis disruption has important therapeutic implications. Current treatment strategies focus on dietary protein restriction, carnitine supplementation, and prompt management of metabolic crises. However, the identification of specific oxidative stress pathways suggests that antioxidant interventions may provide additional neuroprotective benefits.

Research has demonstrated that L-carnitine supplementation in glutaric aciduria type I patients not only enhances the excretion of toxic metabolites but also provides antioxidant and anti-inflammatory effects. Patients receiving L-carnitine treatment show reduced levels of oxidative damage biomarkers and increased antioxidant capacity. These findings support the potential for antioxidant-based therapeutic approaches in preventing or limiting brain damage in this disorder.

Table 3: Clinical and Pathophysiological Features of Glutaric Aciduria Type I

| Clinical Feature | Pathophysiological Mechanism | Relationship to Glutaconic Acid Toxicity |

|---|---|---|

| Macrocephaly | Increased brain volume due to metabolic alterations | May reflect early developmental effects of metabolite accumulation |

| Striatal degeneration | Selective vulnerability to excitotoxicity and oxidative stress | Direct neurotoxic effects of glutaconic acid on basal ganglia |

| White matter lesions | Oligodendrocyte apoptosis and demyelination | Specific toxicity of glutaconic acid to immature oligodendrocytes |

| Movement disorders | Disruption of basal ganglia circuits | Secondary to striatal degeneration and altered neurotransmission |

| Encephalopathic crises | Acute metabolic decompensation during stress | Enhanced production and accumulation of toxic metabolites |

The prevention of glutaconic acid-induced oxidative damage through early intervention represents a critical therapeutic goal. Newborn screening programs have demonstrated that early identification and treatment of asymptomatic patients can significantly improve neurological outcomes. The success of these preventive approaches emphasizes the importance of understanding the underlying pathophysiological mechanisms and implementing targeted interventions before irreversible brain damage occurs.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

505-36-2

628-48-8